molecular formula C9H14N2O B12884435 3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12884435
M. Wt: 166.22 g/mol
InChI Key: ITQYCLSQSGQOGP-UHFFFAOYSA-N
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Description

3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • 3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Uniqueness

3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity. This substitution can lead to different interactions with molecular targets compared to other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(2-methylpropyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H14N2O/c1-6(2)5-8-7-3-4-10-9(7)12-11-8/h6,10H,3-5H2,1-2H3

InChI Key

ITQYCLSQSGQOGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NOC2=C1CCN2

Origin of Product

United States

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